19-Hydroxy Androstendione-19-d2

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

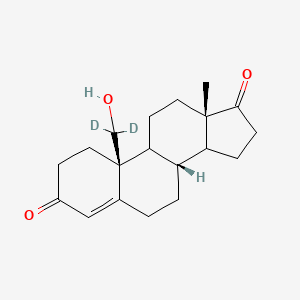

19-Hydroxy Androstendione-19-d2 is a synthetic steroid compound characterized by the presence of 19 carbon atoms and 2 deuterium atoms. It is a stable isotope-labeled compound, often used in scientific research for its unique properties and applications .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 19-Hydroxy Androstendione-19-d2 typically involves the introduction of deuterium atoms into the androstenedione molecule. This can be achieved through various chemical reactions, including hydrogen-deuterium exchange reactions under specific conditions. The reaction conditions often involve the use of deuterated solvents and catalysts to facilitate the incorporation of deuterium atoms .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous quality control measures to ensure the purity and consistency of the final product. The use of advanced analytical techniques, such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, is essential to confirm the incorporation of deuterium atoms and the overall quality of the compound .

化学反应分析

Types of Reactions

19-Hydroxy Androstendione-19-d2 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form 19-oxoandrostenedione.

Reduction: Reduction reactions can convert it back to androstenedione.

Substitution: The hydroxyl group at the 19th position can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include 19-oxoandrostenedione, androstenedione, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

科学研究应用

Chemistry

- Reference Standard : 19-Hydroxy Androstendione-19-d2 is extensively used as a reference standard in analytical chemistry, particularly in gas chromatography-mass spectrometry (GC-MS) for studying steroid metabolism. Its deuterated form allows for precise quantification of endogenous steroid levels in biological samples .

Biology

- Hormone Regulation Studies : This compound plays a significant role in research related to hormone regulation and steroid biosynthesis. It acts as a substrate for aromatase enzymes, facilitating studies on estrogen production and its physiological impacts .

Medicine

- Potential Therapeutic Applications : Investigations into this compound include its potential role in treating hormonal disorders. For instance, it has been explored for its effects on metabolic syndromes associated with aromatase deficiencies, where it may help restore estrogen levels and mitigate symptoms such as insulin resistance .

Industry

- Pharmaceutical Development : The compound is utilized in the pharmaceutical industry for developing new steroid-based drugs. It serves as a quality control standard to ensure consistency and efficacy in steroid formulations.

Case Studies

- Aromatase Deficiency Case :

-

Hypertensive Effects in Animal Models :

- Research on rats demonstrated that administration of 19-Hydroxy Androstendione resulted in sodium retention and increased blood pressure, mimicking mineralocorticoid excess. This finding suggests potential applications in understanding hypertension mechanisms and developing treatments targeting sodium retention pathways .

Data Table: Summary of Applications

| Application Area | Specific Use | Key Findings |

|---|---|---|

| Chemistry | Reference Standard for GC-MS | Enables precise measurement of steroid levels |

| Biology | Hormone Regulation Studies | Facilitates understanding of estrogen biosynthesis |

| Medicine | Therapeutic Potential | May alleviate symptoms associated with hormonal disorders |

| Industry | Pharmaceutical Development | Ensures quality control in steroid formulations |

作用机制

The mechanism of action of 19-Hydroxy Androstendione-19-d2 involves its interaction with specific enzymes and receptors in the body. It acts as a substrate for the enzyme aromatase, which converts it into estrone, a form of estrogen. This conversion involves three successive oxidations, resulting in the formation of 19-hydroxy and 19-oxo derivatives before the final aromatization step .

相似化合物的比较

Similar Compounds

19-Hydroxyandrostenedione: Similar in structure but lacks the deuterium atoms.

19-Oxoandrostenedione: An oxidized form of 19-Hydroxy Androstendione-19-d2.

Androstenedione: The parent compound without the hydroxyl group at the 19th position.

Uniqueness

The presence of deuterium atoms in this compound makes it unique compared to its non-deuterated counterparts. This isotopic labeling provides enhanced stability and allows for more precise tracking in metabolic studies and analytical applications.

生物活性

19-Hydroxy Androstendione-19-d2 (CAS No. 71995-64-7) is a deuterated analog of 19-hydroxyandrostenedione, which plays a significant role in the biosynthesis of estrogens and is considered an aromatase inhibitor. This compound has garnered attention for its potential applications in endocrinology and metabolic studies.

Chemical Structure and Properties

This compound is characterized by the presence of a hydroxyl group at the 19th carbon position and deuterium labeling, which enhances its stability and detection in biological systems. The molecular formula is C19H26O3D2, with a molecular weight of approximately 288.4 g/mol.

The primary mechanism of action for this compound involves its role as an aromatase inhibitor . Aromatase is an enzyme that converts androgens into estrogens, and inhibiting this enzyme can have therapeutic implications in conditions characterized by estrogen excess, such as certain types of breast cancer and polycystic ovary syndrome (PCOS) .

Hormonal Regulation

Research indicates that this compound affects hormonal pathways by modulating the levels of estrogen and testosterone. It has been shown to reduce estrogen levels in clinical settings, which can be beneficial for patients with estrogen-sensitive conditions .

Case Studies

- Polycystic Ovary Syndrome (PCOS) : A study involving women with PCOS revealed altered steroid hormone profiles, where levels of 19-hydroxyandrostenedione were significantly different from healthy controls. This suggests that the compound may serve as a biomarker for diagnosing or monitoring PCOS .

- Breast Cancer : In vitro studies have demonstrated that compounds similar to this compound can inhibit the proliferation of estrogen-dependent breast cancer cells, highlighting its potential as a therapeutic agent .

Research Findings

Recent investigations into the pharmacokinetics and dynamics of this compound have provided insights into its efficacy:

- Stability : The deuterated form exhibits enhanced metabolic stability compared to its non-deuterated counterparts, making it suitable for long-term studies .

- Metabolism : Studies have shown that this compound undergoes specific metabolic pathways that lead to the formation of various downstream metabolites, which may also possess biological activity .

Data Table: Summary of Biological Activities

属性

IUPAC Name |

(8R,10S,13S)-10-[dideuterio(hydroxy)methyl]-13-methyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-3,17-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26O3/c1-18-8-7-16-14(15(18)4-5-17(18)22)3-2-12-10-13(21)6-9-19(12,16)11-20/h10,14-16,20H,2-9,11H2,1H3/t14-,15?,16?,18-,19+/m0/s1/i11D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGUHPTGEXRHMQQ-TWXFGGLFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2=O)CCC4=CC(=O)CCC34CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([C@]12CCC(=O)C=C1CC[C@@H]3C2CC[C@]4(C3CCC4=O)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。